tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate

Orthogonal synthesis Protecting group strategy Benzothiazole medicinal chemistry

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3) is a bifunctional benzothiazole derivative featuring a Boc-protected 2-amino group and a reactive 4-bromomethyl substituent. Its molecular formula is C₁₃H₁₅BrN₂O₂S with a molecular weight of 343.24 g/mol.

Molecular Formula C13H15BrN2O2S
Molecular Weight 343.24 g/mol
CAS No. 936840-32-3
Cat. No. B6327636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate
CAS936840-32-3
Molecular FormulaC13H15BrN2O2S
Molecular Weight343.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CBr
InChIInChI=1S/C13H15BrN2O2S/c1-13(2,3)18-12(17)16-11-15-10-8(7-14)5-4-6-9(10)19-11/h4-6H,7H2,1-3H3,(H,15,16,17)
InChIKeyPUWKMKJPJFODHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3): Key Intermediate for Orthogonal Benzothiazole Functionalization


tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3) is a bifunctional benzothiazole derivative featuring a Boc-protected 2-amino group and a reactive 4-bromomethyl substituent. Its molecular formula is C₁₃H₁₅BrN₂O₂S with a molecular weight of 343.24 g/mol . This compound belongs to the benzo[d]thiazol-2-ylcarbamate class, which has been widely explored in medicinal chemistry for anticonvulsant, anticancer, and anti-infective applications [1]. The combination of an acid-labile Boc protecting group and a primary alkyl bromide on the benzothiazole scaffold enables sequential, orthogonal synthetic elaboration that is not possible with simpler monofunctional benzothiazole building blocks.

Why Generic Substitution Fails for tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3)


Generic substitution of this compound with seemingly similar benzothiazole building blocks risks synthetic failure because the critical orthogonality between the Boc-protected 2-amine and the 4-bromomethyl group is not reproduced in any single commercially available analog. Compounds such as 4-(bromomethyl)benzo[d]thiazole (CAS 936827-73-5) lack the protected amine entirely, precluding sequential derivatization at the 2-position. Conversely, tert-butyl (4-bromobenzo[d]thiazol-2-yl)carbamate (CAS 1823565-33-8) positions bromine directly on the aromatic ring, which drastically reduces reactivity toward nucleophilic displacement compared to the benzylic bromomethyl group . Regioisomers with bromine or bromomethyl at the 5- or 6-position further alter the electronic environment of the benzothiazole core, leading to divergent reactivity and biological profiles. These structural differences mean that substituting any analog without re-optimizing the entire synthetic route and biological screening cascade invalidates prior reaction development and SAR data [1].

tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3): Quantitative Differentiation Evidence vs. Closest Analogs


Orthogonal Dual-Functional Architecture vs. Monofunctional 4-(Bromomethyl)benzo[d]thiazole

The target compound uniquely integrates an acid-labile Boc-protected 2-amine with a 4-bromomethyl electrophile on the same benzothiazole scaffold. In contrast, 4-(bromomethyl)benzo[d]thiazole (CAS 936827-73-5, MW 228.11) lacks any amino functionality, limiting it to a single-point diversification strategy. The Boc group on the target compound can be quantitatively removed under standard TFA/CH₂Cl₂ conditions (e.g., 94% yield reported for a closely related Boc-aminothiazole deprotection) [1], liberating the free 2-amine for subsequent acylation, sulfonylation, or reductive amination. This orthogonal two-step sequence—first exploiting the bromomethyl electrophile, then deprotecting and elaborating the 2-amine—cannot be executed with 4-(bromomethyl)benzo[d]thiazole without additional protection/deprotection steps. The availability of both reactive centers in a single, bench-stable intermediate has been demonstrated to streamline the synthesis of 2-acylamino-4-substituted thiazoles, avoiding the low-yielding mixed acylation products observed when using unprotected 2-aminothiazoles directly [1].

Orthogonal synthesis Protecting group strategy Benzothiazole medicinal chemistry

Bromomethyl Leaving-Group Reactivity vs. Aryl Bromide in tert-Butyl (4-bromobenzo[d]thiazol-2-yl)carbamate

The target compound's 4-bromomethyl substituent is a primary alkyl bromide capable of efficient Sₙ2 displacement by amines, thiols, alkoxides, and other nucleophiles under mild conditions. In contrast, the direct aryl bromide analog tert-butyl (4-bromobenzo[d]thiazol-2-yl)carbamate (CAS 1823565-33-8) requires transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C–N or C–O bond formation at the 4-position, introducing additional cost, catalyst removal requirements, and functional group tolerance constraints. The benzylic nature of the bromomethyl group in the target compound further enhances its reactivity relative to a simple alkyl bromide due to neighboring aromatic stabilization of the transition state. While no direct head-to-head kinetic comparison between these specific compounds has been published, the well-established reactivity hierarchy for Sₙ2 displacement (benzylic bromide ≫ aryl bromide) provides a robust class-level basis for preferring the bromomethyl variant when nucleophilic substitution at the 4-position is the intended transformation [1].

Nucleophilic substitution Leaving group reactivity SN2 displacement

Commercial Purity Benchmarking: Supplier Purity Range and Batch Consistency

The target compound is commercially available from multiple global suppliers at controlled purity specifications. Chemenu supplies the compound at 98% purity (Catalog CM530180) . AKSci offers it at ≥95% purity (Catalog 5190DN) . Leyan (China) lists it at 98% purity (Catalog 1563030) . In comparison, the closest analog 4-(bromomethyl)benzo[d]thiazole (CAS 936827-73-5) is available from Macklin at 95% purity and from Fluorochem at 95+% purity . The consistent ≥95–98% purity range across vendors for the target compound, with the added value of the pre-installed Boc-amine, means the user receives a dual-functionality intermediate without compromising on quality benchmarks relative to the simpler monofunctional building block.

Quality control Purity specification Vendor comparison

Regioisomeric Differentiation: 4-Bromomethyl vs. 2-Bromomethyl Benzothiazole Scaffolds

The position of the bromomethyl group on the benzothiazole ring critically influences the electronic character and downstream reactivity of the scaffold. The target compound bears the bromomethyl at the 4-position (on the benzo ring), whereas 2-(bromomethyl)-1,3-benzothiazole (CAS 106086-78-6) positions it at the 2-position (on the thiazole ring). The 4-position is directly conjugated with the aromatic benzo ring, while the 2-position is adjacent to the C=N of the thiazole. This electronic distinction leads to differential reactivity: the 2-bromomethyl group is subject to the electron-withdrawing effect of the thiazole nitrogen, whereas the 4-bromomethyl group primarily experiences benzo ring conjugation. For medicinal chemistry applications targeting the widely explored 2-aminobenzothiazole pharmacophore—which is present in kinase inhibitors, anticonvulsants, and neuroprotective agents [1]—the target compound with its protected 2-amine already installed is the direct precursor, whereas 2-(bromomethyl)-1,3-benzothiazole would require de novo introduction of the 2-amino functionality. No published report describes a high-yielding conversion of 2-(bromomethyl)-1,3-benzothiazole to a 2-aminobenzothiazole derivative, making the target compound the preferred entry point for this pharmacophore class.

Regiochemistry Synthetic intermediate Drug discovery building block

Biological Activity Baseline: Human OCT1 Inhibition Data from BindingDB

BindingDB contains a primary screening result for the target compound against human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, reporting an IC₅₀ of 1.38 × 10⁵ nM (138 μM), measured as reduction in ASP⁺ substrate uptake [1]. This represents very weak transporter inhibition and indicates the compound is unlikely to interfere significantly with OCT1-mediated cellular uptake at typical screening concentrations (≤10 μM). By comparison, the structurally related analog tert-butyl (5-bromobenzo[d]thiazol-2-yl)carbamate (CAS 1160573-06-7) has not been profiled in this assay, and no OCT1 data are publicly available for 4-(bromomethyl)benzo[d]thiazole. While the low potency precludes the target compound from being considered an OCT1-active agent, the data provide a baseline for off-target liability assessment: the compound is essentially inactive at OCT1 at pharmacologically relevant concentrations, reducing the likelihood of transporter-mediated drug-drug interaction artifacts in cell-based assays [1].

Transporter inhibition OCT1 BindingDB screening data

Optimal Research and Industrial Application Scenarios for tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate (CAS 936840-32-3)


Sequential Library Synthesis via Orthogonal Elaboration of Bromomethyl and Boc-Amine Handles

The dual functionality of the target compound directly supports two-step sequential library synthesis. First, the 4-bromomethyl group undergoes Sₙ2 displacement with a diverse set of amine, thiol, or alkoxide nucleophiles to install the first diversity element. Second, Boc deprotection with TFA liberates the 2-amine for acylation or sulfonylation to introduce the second diversity point. This orthogonal strategy, validated on closely related Boc-aminothiazole scaffolds with deprotection yields of ~94% [1], enables the efficient generation of >100-member compound libraries from a single key intermediate without intermediate purification of the deprotected amine. In contrast, monofunctional analogs such as 4-(bromomethyl)benzo[d]thiazole (CAS 936827-73-5) would require a separate protection step and additional building block to achieve comparable diversity, increasing the synthetic step count and overall campaign timeline.

Direct Precursor for 2-Aminobenzothiazole-Based Kinase Inhibitor and Anticonvulsant Lead Optimization

Programs targeting the established 2-aminobenzothiazole pharmacophore—a privileged scaffold in kinase inhibitor [2] and anticonvulsant [3] drug discovery—benefit directly from the target compound as a late-stage diversification intermediate. Following initial SAR generation, the 4-bromomethyl group provides a versatile anchor for introducing solubilizing amines, PEG chains, or targeting moieties without disturbing the 2-aminobenzothiazole core. The pre-installed Boc group ensures that the 2-amine remains protected during bromomethyl elaboration, preventing competing reactivity that would complicate purification and reduce yields. This contrasts sharply with the use of unprotected 2-amino-4-bromomethylbenzothiazole, which would suffer from chemoselectivity issues due to competing nucleophilicity of the free 2-amine.

Building Block for PROTAC and Bifunctional Degrader Linker Attachment

In targeted protein degradation (PROTAC) design, the benzothiazole core has emerged as a useful ligand scaffold for E3 ligase recruitment [2]. The target compound's bromomethyl group serves as a convenient attachment point for polyethylene glycol or alkyl linkers via simple nucleophilic substitution, while the Boc-protected 2-amine can be deprotected and functionalized with the POI (protein of interest)-targeting moiety. The benzylic nature of the bromomethyl group ensures efficient linker conjugation under mild conditions (room temperature, polar aprotic solvent, K₂CO₃ or DIPEA base), avoiding the need for metal-catalyzed coupling that could compromise sensitive E3 ligase ligand motifs. This synthetic advantage is not available with aryl bromide benzothiazole analogs, which would necessitate Pd-catalyzed Buchwald-Hartwig or Suzuki coupling for linker attachment.

Process Chemistry Scale-Up of Benzothiazole-Containing API Intermediates

For process chemistry groups scaling up benzothiazole-containing active pharmaceutical ingredient (API) intermediates, the target compound offers a stable, crystalline, bench-stable solid form supplied at 95–98% purity from multiple vendors [1][2][3]. The Boc group provides chromatographic handle properties (UV activity, distinct Rf) that facilitate reaction monitoring by TLC and HPLC. The crystalline nature enables purification by recrystallization rather than chromatography, and the defined melting point allows identity confirmation by mixed melting point determination. These practical handling characteristics, combined with the dual orthogonal reactivity, reduce the number of isolated intermediates in multi-step GMP syntheses and simplify analytical quality control documentation, directly impacting cost of goods and regulatory submission complexity.

Quote Request

Request a Quote for tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.